Ancitabine

Description

This compound is a cytarabine congener prodrug with antineoplastic activity. Upon administration, this compound is slowly hydrolyzed into cytarabine, which is converted to the active triphosphate form and competes with deoxycytidine triphosphate for incorporation into DNA. Because the arabinose sugar sterically hinders the rotation of the molecule within DNA, DNA replication ceases, specifically during the S phase of the cell cycle. This agent also inhibits DNA and RNA polymerases, resulting in a decrease in cell growth. Compared to cytarabine, a more prolonged, consistent cytarabine-mediated therapeutic effect may be achieved with this compound because of the slow hydrolytic conversion of this compound to cytarabine.

Congener of CYTARABINE that is metabolized to cytarabine and thereby maintains a more constant antineoplastic action.

See also: Cytarabine (broader); this compound Hydrochloride (active moiety of); Cytarabine Hydrochloride (related).

Properties

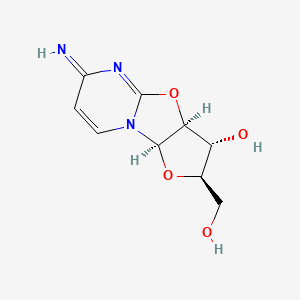

IUPAC Name |

(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8/h1-2,4,6-8,10,13-14H,3H2/t4-,6-,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDAGFIXKZCXAH-CCXZUQQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)OC2=NC1=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020357 | |

| Record name | Cyclocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O 200 ( mg/mL), EtOAc < 0.1 ( mg/mL), CHC13 < 0.1 ( mg/mL) | |

| Record name | CYCLOCYTIDINE HYDROCHLORIDE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/145668%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

31698-14-3, 10212-25-6 | |

| Record name | Ancitabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31698-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ancitabine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031698143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-anhydro-1-beta-D-arabinofuranosylcytosine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANCITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO2D32W0VC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ancitabine's Mechanism of Action in Cancer Cells: A Technical Guide

Introduction

Ancitabine, also known as cyclocytidine, is a synthetic pyrimidine nucleoside analog with demonstrated antineoplastic activity.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and is subsequently converted into its active, cytotoxic metabolite within the body.[1][3] This design offers a distinct pharmacokinetic profile, allowing for a more sustained release and prolonged therapeutic action of its active form, Cytarabine (ara-C).[3][4][5] This guide provides an in-depth examination of the molecular and cellular mechanisms by which this compound exerts its anticancer effects, targeting researchers, scientists, and professionals in drug development.

Metabolic Activation and Pharmacokinetics

The therapeutic efficacy of this compound is entirely dependent on its conversion to Cytarabine and subsequent intracellular phosphorylation.

-

Conversion to Cytarabine: Upon administration, this compound is converted to the active anticancer agent Cytarabine.[6][7] This conversion occurs through enzymatic deamination by cytidine deaminase or via slow hydrolysis.[1][3][5] This gradual conversion helps maintain more consistent and prolonged plasma levels of Cytarabine compared to direct administration of Cytarabine itself, which is rapidly inactivated.[3][5][8]

-

Intracellular Phosphorylation: Once Cytarabine enters the cell, it must be phosphorylated to its active triphosphate form. This is a multi-step process initiated by deoxycytidine kinase (DCK), which converts Cytarabine to cytarabine monophosphate (ara-CMP). Subsequent phosphorylations by other cellular kinases yield cytarabine diphosphate (ara-CDP) and finally the active moiety, cytarabine triphosphate (ara-CTP).[3][4][5][9]

-

Inactivation Pathway: A key factor influencing the efficacy of this compound's active metabolite is its rapid inactivation. Cytarabine can be deaminated by cytidine deaminase (CDA) into the non-toxic metabolite, uracil arabinoside, which is then excreted.[1][9] High levels of CDA in cancer cells are a primary mechanism of intrinsic resistance.[10]

Core Mechanism: Inhibition of DNA Synthesis

The primary cytotoxic action of this compound stems from the ability of its active metabolite, ara-CTP, to disrupt DNA synthesis in rapidly proliferating cancer cells.[1] This occurs through a dual mechanism:

-

Competitive Incorporation into DNA: As a structural analogue of deoxycytidine triphosphate (dCTP), ara-CTP directly competes with the natural nucleotide for incorporation into the elongating DNA strand during the S phase of the cell cycle.[3][11] DNA polymerases, particularly DNA polymerase alpha, recognize and incorporate ara-CTP into the DNA backbone.[1][12]

-

DNA Chain Termination: Once incorporated, the arabinose sugar of ara-CTP, which has a 2'-hydroxyl group in the trans position, creates a structural distortion.[3][13] This steric hindrance prevents the DNA polymerase from forming a phosphodiester bond with the next incoming nucleotide, effectively halting DNA chain elongation and leading to replication fork arrest.[1][3][5]

Furthermore, ara-CTP can also directly inhibit the function of both DNA and RNA polymerases, further contributing to the cessation of DNA replication and repair.[1][3][4]

Cellular Consequences and Therapeutic Effect

The disruption of DNA replication by this compound triggers a cascade of cellular events that culminate in the death of the cancer cell.

-

S-Phase Cell Cycle Arrest: The immediate consequence of DNA synthesis inhibition is the arrest of the cell cycle in the S phase.[3][4][5] Cells are unable to complete DNA replication, a prerequisite for entering the G2 and M phases, thus preventing cell division.[14]

-

Induction of Apoptosis: The accumulation of single- and double-strand DNA breaks at stalled replication forks is recognized by the cell's DNA damage response machinery.[11] If the damage is too extensive to be repaired, the cell is directed to undergo programmed cell death, or apoptosis.[15][16] This process is a key outcome for most cytotoxic anticancer agents and is the ultimate cause of tumor cell death following this compound treatment.[15][17]

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of this compound's active metabolite, Cytarabine, have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. Below is a table summarizing representative IC50 values for Cytarabine.

| Cell Line | Cancer Type | IC50 (µM) |

| U937 | Monocytoid Leukemia | 1.3 |

| HL-60 | Promyelocytic Leukemia | ~0.1 - 0.5 |

| K562 | Chronic Myelogenous Leukemia | ~0.5 - 2.0 |

| A549 | Lung Carcinoma | >100 |

| MCF-7 | Breast Carcinoma | >100 |

| Note: Data are representative values compiled from literature. Specific IC50 values can vary based on experimental conditions. The high IC50 values in carcinoma lines are often associated with high cytidine deaminase (CDA) activity.[10] |

Key Experimental Protocols

The investigation of this compound's mechanism of action relies on a set of standard cellular and molecular biology techniques.

This protocol measures the metabolic activity of cells as an indicator of cell viability following drug treatment.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of this compound or Cytarabine for 24, 48, or 72 hours. Include untreated wells as a control.

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of viable cells. Calculate IC50 values using non-linear regression analysis.

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

-

Cell Treatment: Culture cells in 6-well plates and treat with this compound at a predetermined concentration (e.g., IC50) for 24 hours.

-

Harvest and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Incubate for 30 minutes in the dark, then analyze the samples on a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Mechanisms of Drug Resistance

Resistance to this compound can be intrinsic or acquired and typically involves alterations in its metabolic pathway or cellular response.

-

Increased Drug Inactivation: Elevated levels of cytidine deaminase (CDA) lead to rapid conversion of Cytarabine to its inactive form, preventing it from being phosphorylated.[1][10]

-

Decreased Drug Activation: Reduced expression or mutations in deoxycytidine kinase (DCK) impair the initial and rate-limiting step of Cytarabine phosphorylation.[1][10]

-

Decreased Drug Uptake: Alterations in nucleoside transporters can limit the amount of Cytarabine that enters the cancer cell.[1]

-

Target Alteration: Changes in the affinity of DNA polymerase for ara-CTP can reduce its incorporation into DNA.[1][18]

This compound is a potent chemotherapeutic agent that leverages its status as a prodrug to deliver a sustained cytotoxic assault on cancer cells. Its mechanism is centered on the intracellular conversion to ara-CTP, which acts as a powerful antimetabolite. By competitively incorporating into DNA and terminating chain elongation, this compound effectively halts DNA synthesis, leading to S-phase cell cycle arrest and the induction of apoptosis in rapidly dividing cancer cells. Understanding this multifaceted mechanism, along with the pathways of metabolic activation and potential resistance, is critical for optimizing its clinical use and developing strategies to overcome drug resistance.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Hydrochloride | C9H12ClN3O4 | CID 25050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Clinical pharmacokinetics of cytarabine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytarabine - Wikipedia [en.wikipedia.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Interaction between DNA Polymerase λ and Anticancer Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. content-assets.jci.org [content-assets.jci.org]

- 15. Apoptosis induced by anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Apoptosis induced by anticancer drugs | Semantic Scholar [semanticscholar.org]

- 17. mayo.edu [mayo.edu]

- 18. Cytarabine | C9H13N3O5 | CID 6253 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preclinical Data Compendium for Ancitabine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ancitabine hydrochloride, a prodrug of the established antineoplastic agent cytarabine, has been investigated for its potential to provide a more sustained therapeutic effect. This document provides a comprehensive overview of the available preclinical data on this compound hydrochloride, covering its mechanism of action, in vitro efficacy, pharmacokinetics, in vivo efficacy, and safety pharmacology. The information is presented to support further research and development of this compound.

Mechanism of Action

This compound hydrochloride is a congener of cytarabine and functions as its prodrug.[1][2] Upon administration, it undergoes slow hydrolysis to form cytarabine.[1][2] Cytarabine is then converted intracellularly to its active triphosphate form, which acts as a competitive inhibitor of DNA polymerase, leading to the cessation of DNA replication, particularly during the S phase of the cell cycle.[2] This targeted action against rapidly dividing cells forms the basis of its anticancer activity. The slow conversion from this compound to cytarabine is believed to result in a more prolonged and consistent therapeutic effect compared to the administration of cytarabine itself.[1]

Caption: Mechanism of action of this compound hydrochloride.

In Vitro Efficacy

The cytotoxic potential of this compound has been evaluated in leukemia cell lines.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | IC50 | Reference |

| L5178Y Leukemia | Growth Inhibition | 0.041 µg/mL | [No specific citation found] |

| L5178Y Leukemia | Thymidine Incorporation Inhibition | 110 µg/mL | [No specific citation found] |

Experimental Protocols

-

Cell Culture: L5178Y leukemia cells were cultured in appropriate media and conditions.

-

Growth Inhibition Assay: Cells were treated with varying concentrations of this compound, and cell viability was assessed after a defined incubation period using a standard proliferation assay (e.g., MTT or similar).

-

Thymidine Incorporation Assay: To assess the effect on DNA synthesis, treated cells were incubated with radiolabeled thymidine, and the incorporation into DNA was measured.

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in dogs and rabbits, focusing on its conversion to cytarabine and subsequent elimination.

Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Dogs following Parenteral Administration

| Parameter | This compound (cyclo-C) | Cytarabine (ara-C) | Arabinosyluracil (ara-U) |

| Urinary Excretion (5 hours post-dose) | 45% | 10% | ~5% |

| Resultant ara-C Plasma Half-life (t½) | - | Biphasic: 40 min and 2-2.5 hr | - |

Data derived from a study in dogs. The specific breed, age, and weight of the animals were not detailed in the available literature.

Experimental Protocols

-

Animal Model: Studies were conducted in dogs.

-

Administration: this compound (cyclocytidine) was administered via intravenous, subcutaneous, and intramuscular routes.

-

Sample Collection: Plasma and urine samples were collected at various time points post-administration.

-

Analytical Method: The concentrations of this compound, cytarabine, and arabinosyluracil in the samples were determined using a validated analytical method, likely high-performance liquid chromatography (HPLC).

-

Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate pharmacokinetic parameters, including half-life. Urinary excretion data was used to determine the percentage of the administered dose eliminated as the parent drug and its metabolites.

Caption: General workflow for pharmacokinetic studies.

In Vivo Efficacy

The antitumor activity of this compound has been demonstrated in a murine leukemia model.

Table 3: In Vivo Efficacy of this compound in L1210 Leukemia Mouse Model

| Animal Model | Dosing Range | Outcome | Reference |

| L1210 Mouse Leukemia | 3 to 1,000 mg/kg per day | Increased lifespan | [No specific citation found] |

Experimental Protocols

-

Animal Model: The L1210 mouse model of leukemia was utilized. The specific mouse strain (e.g., DBA/2) was not specified in the available literature.

-

Tumor Induction: L1210 leukemia cells were implanted in the mice.

-

Treatment: this compound was administered at various doses. The route of administration (e.g., intraperitoneal) and the detailed treatment schedule were not fully described in the available sources.

-

Efficacy Endpoint: The primary endpoint was the lifespan of the treated mice compared to a control group. One study utilized a spleen colony assay to determine the survival of L1210 cells following treatment.[3]

Safety Pharmacology

Preliminary safety pharmacology data indicates potential cardiovascular effects of this compound.

Table 4: Cardiovascular Effects of this compound

| Species | Dose Range | Observed Effect |

| Dogs, Cats, Rats | 5 to 100 mg/kg | Transient increase in blood pressure |

| Dogs | Not specified | Postural hypotension (blockable by phentolamine) |

Experimental Protocols

-

Animal Models: Studies were conducted in dogs, cats, and rats.

-

Administration: this compound was administered at various doses.

-

Cardiovascular Monitoring: Blood pressure was monitored following drug administration.

Toxicology

Comprehensive repeat-dose toxicology studies for this compound hydrochloride are not detailed in the publicly available literature. General guidelines for such studies recommend evaluating the test compound in two species (one rodent, one non-rodent) for a duration relevant to the intended clinical use.[4][5] These studies typically involve daily administration and monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.[6]

Conclusion

The preclinical data for this compound hydrochloride suggest that it is a promising prodrug of cytarabine with the potential for a more favorable pharmacokinetic profile, leading to sustained therapeutic activity. The in vitro and in vivo efficacy data in leukemia models support its anticancer potential. However, to build a complete preclinical profile, further studies are warranted, including a broader in vitro cytotoxicity panel, detailed pharmacokinetic characterization in relevant animal models (including Cmax and AUC), and comprehensive repeat-dose toxicology studies. The observed cardiovascular effects also require further investigation to determine their clinical relevance. This compendium serves as a foundation for guiding future research and development efforts for this compound hydrochloride.

References

- 1. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Hydrochloride | C9H12ClN3O4 | CID 25050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Survival of L1210 leukemia cells and normal hematopoietic stem cells following in vivo administration of cyclocytidine [pubmed.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. repeat-dose toxicity study: Topics by Science.gov [science.gov]

Ancitabine: A Technical Guide to its Chemical Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ancitabine, also known as cyclocytidine, is a synthetic nucleoside analogue and a prodrug of the potent antineoplastic agent cytarabine. Its chemical structure, 2,2'-anhydro-1-β-D-arabinofuranosylcytosine, confers increased stability and a different pharmacokinetic profile compared to its active metabolite. This technical guide provides a comprehensive overview of the chemical synthesis and characterization of this compound. It includes detailed experimental protocols for its synthesis, a summary of its physicochemical and spectral properties, and a visual representation of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride can be achieved through the cyclization of cytidine. A common and effective method involves the reaction of cytidine with an acylating agent, such as o-acetylsalicyloyl chloride, in an appropriate solvent system. This process leads to the formation of the anhydro linkage between the C2 of the cytosine base and the C2' of the arabinofuranose ring.

Experimental Protocol: Synthesis from Cytidine

This protocol is based on the reaction of cytidine with o-acetylsalicyloyl chloride in acetonitrile.

Materials:

-

Cytidine

-

o-Acetylsalicyloyl chloride

-

Acetonitrile

-

Absolute Ethanol

-

Ethanol hydrochloride solution (4 mol/L)

-

Ethyl acetate

-

Water

Procedure:

-

To a reaction vessel, add 10.0 kg of cytidine, 23.6 kg of o-acetylsalicyloyl chloride, and 80.0 kg of acetonitrile.

-

Heat the mixture to 75 °C and maintain for 1.5 hours.

-

Cool the reaction mixture to room temperature.

-

Slowly add 20.0 kg of absolute ethanol while maintaining a stable temperature.

-

Following the ethanol addition, add 50 L of a 4 mol/L ethanol hydrochloride solution.

-

Heat the mixture to 60 °C and stir for 7 hours.

-

Cool the mixture to 30 °C and add 20.0 kg of ethyl acetate.

-

Warm the mixture to 35 °C and stir for 2 hours.

-

Filter the resulting precipitate and dry to obtain the crude intermediate product.

-

For purification, add 48.0 kg of water to 12.0 kg of the crude intermediate and heat to 74 °C.

-

Add 7.0 L of a 4 mol/L ethanol hydrochloride solution.

-

Cool the solution to 50 °C and add 18.0 kg of ethanol dropwise.

-

Further, cool to 20 °C and stir for 2 hours.

-

Filter the purified product and dry to yield this compound hydrochloride[1].

Synthesis Workflow

Characterization of this compound

The structural integrity and purity of synthesized this compound are confirmed through various analytical techniques. These methods provide both qualitative and quantitative data, ensuring the compound meets the required specifications for research and development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁N₃O₄ | [1] |

| Molecular Weight | 225.20 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 269-270 °C (decomposes) | |

| Optical Rotation | [α]²⁰D = -21.8° (c=2, water) | |

| Solubility | Sparingly soluble in water, slightly in methanol |

Spectroscopic and Chromatographic Data

| Technique | Data | Reference |

| UV Spectroscopy | λmax at 231 nm and 263 nm in water. | [2] |

| ¹H NMR Spectroscopy | A spectrum is available, but detailed chemical shifts and coupling constants are not readily published. The spectrum would show characteristic signals for the arabinose and cytosine protons. | [2] |

| ¹³C NMR Spectroscopy | A spectrum is available, but specific chemical shifts are not detailed in publicly accessible sources. Expected signals would correspond to the nine carbon atoms of the molecule. | [2] |

| FTIR Spectroscopy | A KBr wafer spectrum is available. Key absorptions would include N-H, O-H, C=O, C=N, and C-O stretching vibrations, confirming the presence of the functional groups in this compound. | [2] |

| Mass Spectrometry | MS-MS data for the [M+H]⁺ ion (precursor m/z 226.0822) shows major fragment ions at m/z 178, 112, and 208, which can be used for structural elucidation. | [1] |

| HPLC | Column: μBondapak C18 (300 x 3.9 mm i.d.). Mobile Phase: 1.5% acetic acid in water with 0.075 M heptanesulfonic acid. Flow Rate: 1.0 mL/min. Detection: UV at 254 nm. Retention Volume: 8.2 mL. | [2] |

Characterization Workflow

Mechanism of Action and Signaling Pathway

This compound functions as a prodrug, meaning it is administered in an inactive form and is converted to its active form within the body. This bioconversion is a key aspect of its therapeutic action.

Upon administration, this compound is slowly hydrolyzed to Cytarabine (ara-C).[1][3][4] Cytarabine is then taken up by cells and undergoes intracellular phosphorylation by deoxycytidine kinase to form its active triphosphate metabolite, Cytarabine triphosphate (ara-CTP).

Ara-CTP acts as a competitive inhibitor of DNA polymerase, an essential enzyme for DNA replication. Furthermore, ara-CTP is incorporated into the growing DNA strand. The presence of the arabinose sugar in place of deoxyribose sterically hinders the rotation of the phosphodiester backbone, leading to the termination of DNA chain elongation.[1][3] This disruption of DNA synthesis ultimately induces apoptosis (programmed cell death) in rapidly dividing cells, which is the basis of its anticancer activity.

Signaling Pathway Diagram

Conclusion

This technical guide has provided a detailed overview of the chemical synthesis and characterization of this compound. The outlined synthetic protocol offers a viable route for its preparation from readily available starting materials. The compilation of its physicochemical and spectral data serves as a valuable reference for its identification and quality control. Furthermore, the elucidation of its mechanism of action through the signaling pathway diagram highlights the biochemical basis for its therapeutic efficacy. It is anticipated that this guide will be a useful resource for scientists and researchers in the ongoing efforts to develop novel and improved anticancer therapies.

References

Ancitabine as a Prodrug for Cytarabine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ancitabine, also known as cyclocytidine, serves as a prodrug for the widely used antineoplastic agent, Cytarabine (ara-C). This technical guide provides an in-depth overview of the core principles underlying this compound's function, including its conversion mechanism, the pharmacological action of Cytarabine, and the rationale for its use in cancer therapy. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways involved, aiming to equip researchers and drug development professionals with a comprehensive understanding of this important therapeutic strategy.

Introduction

Cytarabine is a cornerstone of chemotherapy regimens for various hematological malignancies, particularly acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1][2] Its therapeutic efficacy is, however, limited by a short plasma half-life due to rapid deamination by cytidine deaminase into the inactive metabolite, uracil arabinoside (ara-U).[1][2] To overcome this limitation and maintain sustained therapeutic concentrations of Cytarabine, prodrug strategies have been developed. This compound is one such prodrug, designed to slowly release the active Cytarabine molecule, thereby prolonging its therapeutic window and potentially improving its efficacy.[3]

Chemical Conversion and Mechanism of Action

Conversion of this compound to Cytarabine

This compound is an organic heterotricyclic compound that is structurally a cyclized form of Cytarabine.[3] The primary mechanism of its conversion to the active drug, Cytarabine, is through spontaneous, non-enzymatic hydrolysis in aqueous environments.[4][5] A key advantage of this compound is its resistance to deamination by cytidine deaminase, the primary enzyme responsible for the rapid inactivation of Cytarabine.[5] This resistance allows this compound to circulate in the body for a longer duration, acting as a reservoir for the slow and sustained release of Cytarabine.

Intracellular Activation and Cytotoxic Effects of Cytarabine

Once formed, Cytarabine is transported into cancer cells where it undergoes a series of phosphorylation steps to become its active triphosphate form, ara-CTP.[6] This activation is a critical prerequisite for its cytotoxic activity. The primary mechanism of action of ara-CTP is the inhibition of DNA synthesis.[6][7] As a structural analog of deoxycytidine triphosphate (dCTP), ara-CTP competitively inhibits DNA polymerase.[8] Furthermore, ara-CTP can be incorporated into the growing DNA strand, where the arabinose sugar moiety sterically hinders the rotation of the molecule, leading to premature chain termination and cessation of DNA replication, particularly during the S phase of the cell cycle.[7] This disruption of DNA synthesis ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.

References

- 1. Pharmacokinetics and metabolism of cyclopentenyl cytosine in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Guadecitabine vs treatment choice in newly diagnosed acute myeloid leukemia: a global phase 3 randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. imcr.uzh.ch [imcr.uzh.ch]

- 6. Long-term outcome of high-dose cytarabine-based consolidation chemotherapy for adults with acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. Clinically relevant concentrations of anticancer drugs: A guide for nonclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

Ancitabine: An In-Depth Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ancitabine, also known as cyclocytidine, is a synthetic analogue of the nucleoside cytidine. It functions as a prodrug, undergoing conversion to the active anticancer agent Cytarabine (ara-C). This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathway and experimental workflows. The slow hydrolysis of this compound to Cytarabine is a key characteristic, offering the potential for a more sustained therapeutic effect compared to direct administration of Cytarabine.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its conversion to Cytarabine. Studies in various models, including rabbits and dogs, have elucidated key aspects of its absorption, distribution, metabolism, and excretion. While comprehensive human pharmacokinetic data is limited in publicly available literature, a physiological and anatomical model has been developed to describe its behavior in humans.

Absorption and Distribution

Following parenteral administration, this compound is distributed throughout the body. A study in dogs indicated no significant differences in pharmacokinetic disposition after intravenous, subcutaneous, or intramuscular administration.[2] However, oral absorption of this compound is poor.[2]

A two-compartment open model has been used to describe the blood concentration-time course of this compound in rabbits following intravenous injection. This model suggests distribution into both a central and a peripheral compartment.

Metabolism and Excretion

The primary metabolic pathway of this compound is its hydrolysis to the active drug, Cytarabine. This conversion is a chemical process and is not enzymatically mediated. The resulting Cytarabine is then further metabolized.

Excretion of this compound and its metabolites occurs primarily through the kidneys. In dogs, after parenteral administration of this compound, approximately 60% of the drug is excreted in the urine within five hours. This consists of about 45% unchanged this compound, 10% as Cytarabine, and 5% as the deaminated product of Cytarabine, arabinosyluracil (ara-U).[2] In mice, after intravenous injection, about 80% of this compound was excreted in the urine within 24 hours, with the main component being intact this compound.[3]

Quantitative Pharmacokinetic Data

Quantitative pharmacokinetic data for this compound is primarily derived from animal studies. A key parameter is the in vivo conversion rate constant (kc) for the hydrolysis of this compound to Cytarabine, which has been estimated in rabbits.

Table 1: Pharmacokinetic Parameters of this compound in Animal Models

| Parameter | Species | Value | Source |

| In vivo conversion rate constant (kc) to Cytarabine | Rabbit | 0.09 h-1 | |

| Urinary Excretion (5h, parenteral) | Dog | ~60% of dose | [2] |

| - Unchanged this compound | Dog | ~45% of dose | [2] |

| - Cytarabine | Dog | ~10% of dose | [2] |

| - Arabinosyluracil (ara-U) | Dog | ~5% of dose | [2] |

| Urinary Excretion (24h, i.v.) | Mouse | ~80% of dose | [3] |

Metabolism of this compound

The metabolism of this compound is a critical step in its mechanism of action, as it leads to the formation of the pharmacologically active agent, Cytarabine.

Metabolic Pathway

The metabolic conversion of this compound is a straightforward, one-step hydrolysis.

Caption: Metabolic pathway of this compound.

Upon administration, this compound undergoes slow hydrolysis to form Cytarabine.[1] Cytarabine is then intracellularly phosphorylated to its active triphosphate form, Cytarabine Triphosphate (ara-CTP), which inhibits DNA synthesis.[1] Concurrently, Cytarabine can be deaminated to the inactive metabolite, arabinosyluracil (ara-U).

Key Experimental Protocols

The following sections detail the methodologies used in key studies to determine the pharmacokinetic and metabolic profile of this compound.

In Vivo Pharmacokinetic Study in Rabbits

This study aimed to determine the in vivo conversion rate of this compound to Cytarabine.

Caption: Workflow for in vivo pharmacokinetic study.

Methodology:

-

Animal Model: Three male rabbits were used for the study.

-

Drug Administration: this compound was administered as a rapid intravenous injection.

-

Sample Collection: Blood samples were collected at various time points following administration.

-

Sample Analysis: Plasma concentrations of this compound, Cytarabine, and its inactive metabolite ara-U were determined using a High-Performance Liquid Chromatography (HPLC) assay.

-

Pharmacokinetic Analysis: The blood concentration-time data for this compound and Cytarabine were simultaneously fitted to a two-compartment open model using nonlinear regression to estimate the in vivo conversion rate constant (kc).

Pharmacologic Studies in Dogs

This study compared the distribution and metabolism of this compound and Cytarabine.

Methodology:

-

Animal Model: Dogs were used as the animal model.

-

Drug Administration: this compound (cyclocytidine) and Cytarabine (ara-C) were administered via intravenous, subcutaneous, intramuscular, and oral routes.

-

Sample Collection: Plasma and urine samples were collected.

-

Metabolite Identification: Metabolites in plasma and urine were identified.

-

Excretion Analysis: The urinary excretion of the parent drug and its metabolites was quantified.[2]

Human Pharmacokinetic Modeling

A physiological and anatomical model was developed to describe the pharmacokinetics of this compound in humans.

Caption: Human pharmacokinetic modeling approach.

Methodology:

-

Model Structure: The model represented pertinent tissues as individual compartments linked by the circulatory system.

-

Mathematical Framework: The rate of change in drug concentration in each compartment was described by an ordinary differential equation, accounting for transport, metabolism, and urinary clearance.

-

Prodrug-Drug Linkage: The models for this compound and Cytarabine were linked by a term representing the hydrolysis of this compound to Cytarabine.

-

Parameterization: The model utilized physiological blood flows, tissue volumes, and clearance parameters.

-

Simulation: The system of equations was solved numerically to predict the concentrations of both this compound and Cytarabine in different tissues over time.[4]

Conclusion

This compound serves as a prodrug that is slowly hydrolyzed to the active anticancer agent Cytarabine, thereby providing a more sustained exposure to the active drug. Its pharmacokinetics have been characterized in animal models, and a physiological model has been developed to describe its behavior in humans. The primary route of elimination is renal excretion of the parent compound and its metabolites. Further clinical studies are needed to fully elucidate the quantitative pharmacokinetic parameters in human patients and to optimize dosing regimens for various cancer types.

References

- 1. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacologic studies of cyclocytidine and arabinosylcytosine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aqueous Conversion Kinetics and Mechanisms of this compound, a Prodrug of the Antileukemic Agent Cytarabine | CoLab [colab.ws]

- 4. Mathematical model for cyclocytidine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Ancitabine's Role in DNA and RNA Polymerase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ancitabine, a prodrug of the potent antineoplastic agent cytarabine (ara-C), serves as a cornerstone in the treatment of various hematological malignancies. Its therapeutic efficacy is intrinsically linked to its ability to disrupt cellular division by interfering with nucleic acid synthesis. Upon administration, this compound is gradually hydrolyzed to cytarabine, which is subsequently phosphorylated intracellularly to its active triphosphate form, cytarabine triphosphate (ara-CTP). Ara-CTP acts as a competitive inhibitor of DNA and RNA polymerases and can also be incorporated into nascent DNA and RNA strands, leading to chain termination and the induction of apoptosis. This in-depth technical guide elucidates the molecular mechanisms of this compound's action, with a specific focus on its inhibitory effects on DNA and RNA polymerases. It provides a comprehensive overview of the available quantitative data, detailed experimental protocols for assessing polymerase inhibition, and visual representations of the key pathways and workflows.

Introduction

This compound (2,2'-anhydro-1-β-D-arabinofuranosylcytosine) was developed as a more stable and longer-acting derivative of cytarabine, aiming to improve its pharmacokinetic profile and therapeutic index.[1][2] The primary mechanism of action for this class of nucleoside analogs is the disruption of DNA synthesis, a critical process for rapidly proliferating cancer cells.[3] This guide delves into the core of this compound's cytotoxic effects: the inhibition of DNA and RNA polymerases by its active metabolite, ara-CTP.

Mechanism of Action: From Prodrug to Polymerase Inhibition

The journey of this compound from administration to its ultimate target involves a series of metabolic activation steps. This pathway is crucial for its pharmacological activity.

Cellular Uptake and Metabolic Activation

This compound is transported into the cell where it undergoes slow hydrolysis to release cytarabine.[4] Cytarabine is then sequentially phosphorylated by intracellular kinases to form cytarabine monophosphate (ara-CMP), diphosphate (ara-CDP), and finally the active triphosphate metabolite, ara-CTP.[5] This multi-step activation is a key determinant of the drug's efficacy.

Inhibition of DNA Polymerases

The primary cytotoxic effect of this compound is mediated by the competitive inhibition of DNA polymerases by ara-CTP.[6] Due to its structural similarity to the natural substrate deoxycytidine triphosphate (dCTP), ara-CTP competes for the active site of DNA polymerases. The arabinose sugar moiety in ara-CTP, with its 2'-hydroxyl group in the trans position, sterically hinders the rotation of the incorporated nucleotide, thereby impeding the formation of the subsequent phosphodiester bond and leading to chain termination.[3][4] Studies have shown that ara-CTP exhibits differential inhibition of various DNA polymerases, with DNA polymerase alpha being particularly sensitive.[7]

Inhibition of RNA Polymerases

In addition to its well-documented effects on DNA synthesis, ara-CTP has also been shown to inhibit RNA polymerases, albeit to a lesser extent.[4] The incorporation of ara-CMP into RNA can disrupt RNA function and processing.[1] The precise kinetics and selectivity of ara-CTP for different RNA polymerase subtypes are areas of ongoing research.

Quantitative Data on Polymerase Inhibition

The potency of ara-CTP as a polymerase inhibitor has been quantified in various studies. The following tables summarize the available data on the inhibition constants (Ki) and 50% inhibitory concentrations (IC50) for cytarabine and its active metabolite. It is important to note that IC50 values can be influenced by experimental conditions, such as substrate concentration, while Ki values represent a more intrinsic measure of inhibitor potency.[8]

| Inhibitor | Enzyme | Inhibition Constant (Ki) | Reference |

| ara-CTP | DNA Polymerase α | 4 µM | [7] |

| ara-CTP | DNA Polymerase δ | Not significantly inhibited at 100 µM | [7] |

| Compound | Parameter | Cell Line | Value | Reference |

| Cytarabine | IC50 (DNA Synthesis) | CCRF-CEM | 16 nM | [6] |

| Cytarabine | IC50 (DNA Synthesis) | L1210 | 0.04 µM | [6] |

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound and its metabolites on DNA and RNA polymerases relies on robust in vitro assays. Below are detailed methodologies for key experiments.

In Vitro DNA Polymerase Inhibition Assay (Primer Extension Assay)

This assay measures the ability of a DNA polymerase to extend a labeled primer annealed to a DNA template in the presence and absence of an inhibitor.

Materials:

-

Purified DNA polymerase (e.g., DNA polymerase α, β, or δ)

-

DNA template (e.g., M13 single-stranded DNA)

-

Radiolabeled or fluorescently labeled DNA primer

-

Deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP)

-

ara-CTP (inhibitor)

-

Reaction buffer (containing MgCl2, Tris-HCl, DTT, and BSA)

-

Stop solution (containing EDTA and formamide)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or fluorescence scanner

Procedure:

-

Annealing: Anneal the labeled primer to the DNA template by heating the mixture to 95°C for 5 minutes and then slowly cooling to room temperature.

-

Reaction Setup: Prepare reaction mixtures containing the annealed primer-template, reaction buffer, and varying concentrations of ara-CTP. A control reaction without the inhibitor should be included.

-

Initiation: Initiate the reaction by adding the purified DNA polymerase and the four dNTPs (one of which can be radiolabeled, e.g., [α-³²P]dCTP, for detection).

-

Incubation: Incubate the reactions at the optimal temperature for the specific DNA polymerase (e.g., 37°C) for a defined period (e.g., 15-60 minutes).

-

Termination: Stop the reactions by adding the stop solution.

-

Analysis: Denature the DNA products by heating and separate them by size using denaturing PAGE.

-

Detection: Visualize the DNA products using a phosphorimager (for radiolabeled primers/dNTPs) or a fluorescence scanner (for fluorescently labeled primers). The inhibition of primer extension will be evident by the reduction in the amount of full-length product and the accumulation of shorter fragments.

-

Quantification: Quantify the band intensities to determine the extent of inhibition at each ara-CTP concentration and calculate the IC50 value.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. Facebook [cancer.gov]

- 3. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 4. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells [mdpi.com]

- 6. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential inhibition of the human cell DNA replication complex-associated DNA polymerases by the antimetabolite 1-beta-D-arabinofuranosylcytosine triphosphate (ara-CTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Ancitabine: A Technical Guide to its Molecular Structure, Properties, and Therapeutic Potential

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: This technical guide provides a comprehensive overview of Ancitabine, a prodrug of the potent antineoplastic agent Cytarabine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its molecular characteristics, physicochemical properties, and mechanism of action. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways to facilitate a deeper understanding of this important compound.

Molecular Structure and Chemical Identity

This compound, also known as 2,2'-O-cyclocytidine, is a synthetically derived pyrimidine nucleoside analog.[1][2] It is an organic heterotricyclic compound formed from the formal condensation of the oxo group of cytidine to the 2' position, resulting in the formation of a cyclic ether.[2] This structural modification is key to its function as a prodrug, conferring increased stability and a different pharmacokinetic profile compared to its active metabolite, Cytarabine.

Table 1: Chemical and Physical Properties of this compound and this compound Hydrochloride

| Property | This compound | This compound Hydrochloride | Reference(s) |

| IUPAC Name | (2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol | (2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride | [3] |

| Molecular Formula | C₉H₁₁N₃O₄ | C₉H₁₂ClN₃O₄ | [2] |

| Molecular Weight | 225.20 g/mol | 261.66 g/mol | [3] |

| CAS Number | 31698-14-3 | 10212-25-6 | [2] |

| Appearance | - | White to almost white powder or crystal | |

| Melting Point | - | 264 °C (decomposes) | |

| Solubility | - | Freely soluble in water, slightly soluble in methanol and ethanol, almost insoluble in ether, benzene, and chloroform. | |

| Optical Rotation | - | [α]20D = -19 to -23 ° (c=2 in H₂O) | |

| pKa | - | - | |

| LogP | -2.4 | - | [2] |

Mechanism of Action and Metabolic Pathway

This compound functions as a prodrug that is slowly hydrolyzed in vivo to Cytarabine (ara-C), its active form.[2][4] This slow conversion allows for a more sustained release of Cytarabine, potentially leading to a more prolonged and consistent therapeutic effect compared to direct administration of Cytarabine.[2][4]

Once converted to Cytarabine, the molecule is transported into the cell and undergoes a series of phosphorylations by deoxycytidine kinase and other nucleotide kinases to form the active triphosphate metabolite, Cytarabine triphosphate (ara-CTP). Ara-CTP is the primary cytotoxic agent and exerts its antineoplastic effects through a multi-faceted mechanism:

-

Inhibition of DNA Polymerase: Ara-CTP competitively inhibits DNA polymerase α and β, crucial enzymes for DNA synthesis and repair.[3]

-

Incorporation into DNA: Ara-CTP is incorporated into the growing DNA strand during the S phase of the cell cycle. The arabinose sugar moiety, instead of the natural deoxyribose, creates a steric hindrance that prevents the rotation of the DNA strand and terminates chain elongation.[2]

-

Inhibition of RNA Polymerase: this compound's active metabolite also demonstrates inhibitory effects on RNA polymerases, further contributing to its cytotoxic profile.[2]

This targeted disruption of DNA and RNA synthesis is particularly effective against rapidly dividing cells, such as those found in hematological malignancies.

Experimental Protocols

Synthesis of this compound Hydrochloride

A common synthetic route to this compound hydrochloride involves the cyclization of cytidine.[5] A detailed protocol is as follows:

-

Acylation of Cytidine: Cytidine is reacted with an acylating agent, such as acetylsalicyloyl chloride, to form an acetylcyclocytidine intermediate. The reaction is typically carried out at a temperature of 65-82°C for 0.5-2 hours.[5]

-

Deprotection: The resulting acetylcyclocytidine is then deprotected in a solution of hydrochloric acid in methanol. This step removes the acetyl group and yields hydrochloric acid cyclocytidine (this compound hydrochloride).[5]

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as a mixture of ethanol and ethyl acetate, to yield the final product.[]

Characterization of this compound

Standard analytical techniques are employed to confirm the identity and purity of synthesized this compound.

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC. A common method utilizes a C18 column with a mobile phase of 1.5% acetic acid in water containing 0.075 M heptanesulfonic acid, with UV detection at 254 nm.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the structure.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic potential of this compound is evaluated in cancer cell lines, such as leukemia cell lines, using the MTT assay.

-

Cell Seeding: Leukemia cells (e.g., HL-60, KG-1) are seeded in 96-well plates at a density of 0.5-1.0 x 10⁵ cells/mL in a total volume of 100 µL of culture medium.[7]

-

Drug Treatment: Cells are treated with a serial dilution of this compound (or Cytarabine) to determine the dose-response relationship. A vehicle control (e.g., PBS or DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.[8]

-

MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.[9][10]

-

Formazan Solubilization: The formazan crystals are solubilized by adding 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[8][9]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9] The IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Quantitative Data

In Vitro Efficacy

The cytotoxic activity of Cytarabine, the active metabolite of this compound, has been extensively studied in various leukemia cell lines.

Table 2: IC₅₀ Values of Cytarabine in Human Leukemia Cell Lines

| Cell Line | IC₅₀ (µM) | Incubation Time (h) | Reference(s) |

| KG-1 | >100 (parental) | 72 | [11] |

| MOLM13 | ~1 (parental) | 72 | [11] |

| HL-60 | Varies (sensitive) | 24, 48, 72 | [8][12] |

| THP-1 | Varies | 24, 72 | [12][13] |

Note: IC₅₀ values can vary significantly depending on the specific cell line, experimental conditions, and the development of drug resistance.

Pharmacokinetic Properties

As a prodrug, the pharmacokinetic profile of this compound is characterized by its conversion to Cytarabine.

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Route | Reference(s) |

| Conversion Rate Constant (kc) | 0.09 h⁻¹ | Rabbit | IV | [14] |

| Terminal Half-life (t1/2) | - | - | - | |

| Cmax | - | - | - | |

| AUC | - | - | - |

Note: Comprehensive pharmacokinetic data for this compound in humans is limited in the publicly available literature. The provided data is from a preclinical study in rabbits.

Signaling Pathways

The cytotoxic effects of this compound, through its conversion to Cytarabine, are intertwined with the activation of cellular stress and DNA damage response pathways.

Conclusion

This compound represents a valuable prodrug strategy for the delivery of Cytarabine, a cornerstone in the treatment of acute myeloid leukemia and other hematological malignancies. Its unique molecular structure provides a slower, more sustained release of the active compound, which may offer therapeutic advantages. This technical guide has provided a detailed overview of this compound's molecular structure, properties, and mechanism of action, supported by experimental protocols and quantitative data. Further research into its clinical pharmacokinetics and efficacy in combination with other novel therapeutic agents is warranted to fully realize its potential in cancer therapy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Hydrochloride | C9H12ClN3O4 | CID 25050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. CN109422788B - Preparation method of cytarabine hydrochloride - Google Patents [patents.google.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic prodrug modeling: in vitro and in vivo kinetics and mechanisms of this compound bioconversion to cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

Ancitabine (Cyclocytidine) in Leukemia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ancitabine, also known as cyclocytidine, is a synthetic nucleoside analog that has been investigated for its potential as an antineoplastic agent, particularly in the context of leukemia. It functions as a prodrug, undergoing conversion in the body to its active metabolite, cytarabine (ara-C). Cytarabine is a well-established chemotherapeutic agent used in the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical data, and relevant experimental protocols for leukemia research.

Mechanism of Action

This compound is the precursor of the anticancer agent Cytarabine.[1] Upon administration, this compound is slowly hydrolyzed to cytarabine.[2][3] Cytarabine is then intracellularly phosphorylated to its active triphosphate form, cytarabine triphosphate (ara-CTP). Ara-CTP acts as a competitive inhibitor of DNA polymerase, incorporating into the DNA strand during the S phase of the cell cycle.[2][4] The presence of the arabinose sugar instead of deoxyribose in the nucleotide structure sterically hinders the rotation of the DNA chain, leading to the cessation of DNA replication and repair, and ultimately inducing apoptosis in rapidly dividing cancer cells.[2][4] The slow conversion of this compound to cytarabine is believed to provide a more sustained level of the active drug in the body, potentially leading to a more prolonged therapeutic effect compared to direct administration of cytarabine.[2][3]

Preclinical Data

While specific preclinical data for this compound is limited in recent literature, extensive research on its active metabolite, cytarabine, provides valuable insights into its anti-leukemic activity. The following tables summarize key quantitative data from in vitro studies of cytarabine in various leukemia cell lines.

Table 1: In Vitro Cytotoxicity of Cytarabine in Leukemia Cell Lines

| Cell Line | Leukemia Type | IC50 (µM) | Assay | Exposure Time (h) | Reference |

| THP-1 | AML | Not specified | MTT | 24 | (Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC - NIH) |

| U937 | AML | Not specified | MTT | 24 | (Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC - NIH) |

| OCI-AML3 | AML | Not specified | MTT | 72 | [5] |

| REH | ALL | ~3.2 | Acid Phosphatase | 24 | [6] |

| REH | ALL | ~0.4 | Acid Phosphatase | 48 | [6] |

IC50 values can vary significantly based on the specific experimental conditions.

Clinical Research

Clinical studies on cyclocytidine for leukemia were conducted, primarily in the 1970s. These early phase trials provided initial insights into the drug's safety and efficacy.

Table 2: Summary of Early Phase Clinical Trials of Cyclocytidine in Leukemia

| Study | Phase | Patient Population | Key Findings | Reference |

| Southwest Oncology Group Study | I-II | 37 children and adolescents with relapsed acute leukemia | 1 of 27 evaluable patients achieved complete remission. A significant decrease in leukemia cells was observed in 5 other patients. | [7] |

| Finkelstein et al., 1979 | Not specified | 69 children with advanced acute leukemia and solid tumors | 1 child with acute lymphocytic leukemia achieved complete remission. No responses were seen in 15 children with acute myelogenous leukemia. | [8] |

It's important to note that these are historical studies, and treatment regimens for leukemia have evolved significantly.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are based on standard procedures used for evaluating anti-leukemic agents like cytarabine.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of a compound that inhibits cell growth by 50% (IC50).

Workflow:

Methodology:

-

Cell Seeding: Plate leukemia cells (e.g., THP-1, U937) in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

-

Drug Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following drug treatment.

Workflow:

Methodology:

-

Cell Treatment: Treat leukemia cells with the desired concentration of this compound for a specified time.

-

Cell Harvesting: Collect the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the distribution of cells in different phases of the cell cycle.

Workflow:

Methodology:

-

Cell Treatment: Treat leukemia cells with this compound for the desired time.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and stain them with a solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells to allow for DNA staining.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound, as a prodrug of cytarabine, represents an important area of research in the development of anti-leukemic therapies. While much of the detailed mechanistic and quantitative preclinical data is derived from studies on its active metabolite, the principle of its action through the inhibition of DNA synthesis is well-established. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this compound in leukemia. The provided experimental protocols offer a starting point for in vitro evaluation of its efficacy. Further research is warranted to explore the full therapeutic potential of this compound, potentially in combination with other targeted agents, in the context of modern leukemia treatment strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. This compound Hydrochloride | C9H12ClN3O4 | CID 25050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Obatoclax potentiates the cytotoxic effect of cytarabine on acute myeloid leukemia cells by enhancing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cyclocytidine in the treatment of refractory acute childhood leukemia: a Southwest Oncology Group Phase I-II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of cyclocytidine in children with advanced acute leukemia and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Antineoplastic Activity of Ancitabine Congeners: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antineoplastic activity of Ancitabine and its congeners. This compound, a prodrug of the widely used chemotherapeutic agent Cytarabine (Ara-C), offers the potential for a more sustained therapeutic effect. This document details the mechanism of action, summarizes key quantitative data on the efficacy of this compound congeners, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved in their activity and resistance.

Introduction

This compound (Cyclocytidine) is a cytarabine congener designed to overcome some of the limitations of Cytarabine, such as its short plasma half-life.[1] As a prodrug, this compound is slowly hydrolyzed in the body to release Cytarabine, thereby maintaining a more constant and prolonged therapeutic concentration.[1] The primary antineoplastic activity of this compound and its congeners stems from their conversion to Cytarabine, which, in its triphosphate form (Ara-CTP), acts as a potent inhibitor of DNA synthesis. This guide explores the cytotoxic effects of various this compound congeners and the molecular pathways they modulate.

Mechanism of Action

The antineoplastic effect of this compound is intrinsically linked to its conversion to Cytarabine and the subsequent disruption of DNA replication in rapidly dividing cancer cells. The key steps in its mechanism of action are:

-

Prodrug Conversion: this compound is hydrolyzed to Cytarabine (Ara-C).

-

Cellular Uptake: Cytarabine is transported into the cell by nucleoside transporters, primarily the human equilibrative nucleoside transporter 1 (hENT1).

-

Phosphorylation: Inside the cell, Cytarabine is phosphorylated to its active triphosphate form, Ara-CTP, by a series of enzymes, with deoxycytidine kinase (dCK) being the rate-limiting enzyme.

-

Inhibition of DNA Synthesis: Ara-CTP competes with the natural nucleotide deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerases. The incorporation of Ara-CTP leads to chain termination and inhibition of DNA replication, ultimately inducing cell cycle arrest and apoptosis.

Resistance to this compound and Cytarabine can arise from several mechanisms, including reduced activity of hENT1 and dCK, or increased activity of enzymes that inactivate Cytarabine, such as cytidine deaminase (CDA).[2][3]

Quantitative Data on Antineoplastic Activity

The following tables summarize the in vitro and in vivo antineoplastic activity of various this compound congeners. It is important to note that much of the available data is on derivatives of Cytarabine, the active metabolite of this compound.

Table 1: In Vitro Cytotoxicity of this compound Congeners

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| N4-Acyl-Ara-C Derivatives | HeLa | Cytotoxicity Assay | More active than Ara-C | [4] |

| N4-Acyl-Ara-C Derivatives | HL-60 | Cytotoxicity Assay | Less active than Ara-C | [4] |

| N4-Stearoyl-Ara-C | L1210 (Mouse Leukemia) | Antitumor Activity Assay | Highly Active | [5] |

| N4-Behenoyl-Ara-C | L1210 (Mouse Leukemia) | Antitumor Activity Assay | Highly Active | [5] |

| Thymidine Analogs (Hexadecanoyl) | SV-28, KB | Cytotoxicity Assay | ~20 µM | [6] |

Table 2: In Vivo Antitumor Activity of this compound Congeners

| Compound | Animal Model | Tumor Model | Treatment Schedule | Efficacy | Reference |

| N4-Acyl-Ara-C Derivatives | Mice | Sarcoma 180 (S180) | Not Specified | Some derivatives more effective than Ara-C | [4] |

| N4-Acyl-Ara-C Derivatives | Mice | Leukemia L1210 | Not Specified | Superior to Ara-C at smaller dosages | [5] |

| Casticin | Nude Mice | Oral Cancer (SCC-4) Xenograft | 0.2 and 0.4 mg/kg/day for 18 days | 25% and 40% tumor volume reduction, respectively | [7] |

| NGR-Peptide-Daunorubicin Conjugates | Nude Mice | Kaposi's Sarcoma (KS) and Colon Carcinoma (HT-29) Xenografts | Not Specified | Conjugate 1: 37.7% tumor volume inhibition; Conjugate 2: 24.8% tumor volume inhibition | [8] |

Table 3: Clinical Trial Outcomes for Cytarabine-Based Regimens in Acute Myeloid Leukemia (AML)

| Treatment Regimen | Patient Population | Response Rate | Median Overall Survival (OS) | Reference |

| Azacitidine vs. Low-Dose Cytarabine (LoDAC) | Elderly AML | ORR: 25-30% for single agents | Azacitidine associated with longer OS | [9] |

| Increased Dose Cytarabine | Older, high-risk AML | Remission Rate: 60% | 10.7 months | [10] |

| Aspacytarabine (Cytarabine Prodrug) | Unfit for intensive chemo AML | CR: 36.9% | 9 months | [11] |

| Venetoclax + Cladribine + Low-Dose Cytarabine alternating with Azacitidine | Newly diagnosed AML (older/unfit) | CR/CRi: 94% | Not reached at 11+ months follow-up | [12] |

CR: Complete Remission, CRi: Complete Remission with incomplete blood count recovery, ORR: Overall Response Rate

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the antineoplastic activity of this compound congeners.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, HL-60)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound congener stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for dissolving formazan crystals)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of the this compound congener in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

6-well plates

-

This compound congener

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the this compound congener at various concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate the cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Resistance Mechanisms

The efficacy of this compound and its congeners is influenced by a complex network of cellular signaling pathways. Furthermore, cancer cells can develop resistance through the modulation of these pathways.

Core Mechanism of Action and DNA Synthesis Inhibition